2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 3,4-dimethylbenzamido moiety at position 2. The 5-methyl group on the tetrahydrobenzo[b]thiophene scaffold contributes to its structural rigidity and influences pharmacokinetic properties, such as metabolic stability and solubility.
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-10-4-7-15-14(8-10)16(17(20)22)19(24-15)21-18(23)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOINFMUDSUPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{20}N_{2}O_{2}S
- Molecular Weight : 316.42 g/mol
This compound features a tetrahydrobenzo[b]thiophene core substituted with a dimethylbenzamide group and a carboxamide functional group, which may influence its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various tetrahydrobenzo[b]thiophene derivatives. In one study, several compounds were tested against common bacterial strains such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.54 μM to 1.11 μM against these pathogens .
Table 1: Antibacterial Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
Anticancer Activity
The anticancer potential of tetrahydrobenzo[b]thiophene derivatives has also been investigated. A series of compounds were synthesized and tested against various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Some derivatives showed promising antiproliferative effects comparable to doxorubicin, a standard chemotherapeutic agent .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5b | MCF-7 | 2.5 |
| 8c | NCI-H460 | 3.0 |
| 9 | SF-268 | 4.0 |
The mechanisms underlying the antibacterial and anticancer activities of these compounds are thought to involve disruption of cellular processes:
- Antibacterial Mechanism : The compounds may inhibit bacterial cell wall synthesis or interfere with protein synthesis.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through the activation of caspases or by disrupting microtubule dynamics during cell division.
Case Study 1: Antibacterial Evaluation
In a systematic evaluation of tetrahydrobenzo[b]thiophene derivatives, compound 3b was identified as a lead candidate due to its superior activity against multiple bacterial strains. Time-kill assays demonstrated that at higher concentrations (1× to 4× MIC), compound 3b exhibited bacteriostatic effects within two hours .
Case Study 2: Anticancer Efficacy
A study focusing on the cytotoxic effects of various tetrahydrobenzo[b]thiophene derivatives revealed that compounds with specific substitutions showed enhanced activity against breast and lung cancer cell lines compared to standard treatments . This highlights the potential for these compounds in developing new anticancer therapies.
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Activity
Key structural analogues of 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
Key Observations :
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 3,4-dimethoxy) improve solubility and metabolic stability but may reduce hydrophobic interactions with receptor pockets compared to methyl groups .
- Position of Methyl Group : The 5-methyl configuration in the target compound enhances steric complementarity with hydrophobic enzyme pockets compared to 6-methyl analogues .
- Linker Modifications : Amide linkers with secondary binding motifs (e.g., piperazine) significantly enhance pharmacological activity by forming additional H-bonds .
Comparative Reaction Conditions
- Target Compound : Requires 3,4-dimethylbenzoyl chloride for acylation at position 2, followed by carboxamide formation at position 3 using NH₃ or substituted amines .
- Analogues :
- Methoxy derivatives (e.g., 3,4-dimethoxy) utilize methoxy-substituted benzoyl chlorides, which demand inert atmospheres to prevent demethylation .
- Piperazine-linked analogues require additional steps for linker incorporation, such as coupling with 4-(4-methoxyphenyl)piperazine via carbodiimide chemistry .
Pharmacokinetic and Toxicity Profiles
Limited toxicity data are available for the target compound, but structural insights suggest:
- Bioavailability: The 5-methyl group improves membrane permeability, as evidenced by higher Caco-2 cell monolayer penetration than 6-methyl derivatives .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
A: The synthesis typically involves:
- Core Formation : The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a two-step process using cyclohexanone, elemental sulfur, and a nitrile derivative under basic conditions to form 2-aminothiophene intermediates .
- Amide Coupling : The 3,4-dimethylbenzamido group is introduced via coupling reactions (e.g., EDC/HOBt or DCC) between the 2-amino group of the thiophene core and 3,4-dimethylbenzoic acid .
- Carboxamide Installation : The 3-carboxamide group is added through hydrolysis of a methyl ester intermediate, followed by reaction with ammonia or an amine source .
Structural Characterization
Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?
A: Key techniques include:
- NMR Spectroscopy : and NMR (e.g., δ ~1.35 ppm for methyl groups, δ ~166 ppm for carbonyl carbons) confirm substituent positions and stereochemistry .
- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate amide functionalities .
- Mass Spectrometry : HRMS or LC-MS ensures molecular weight accuracy (e.g., [M+H] at m/z 385.14) and detects impurities .
Biological Activity Profiling
Q. Q: What methodologies are used to assess the compound’s biological activity in early-stage research?
A: Common approaches:
- In Vitro Enzyme Assays : Screen for kinase or protease inhibition using fluorogenic substrates (e.g., tyrosinase inhibition assays at IC ~10–50 µM) .
- Cellular Viability Assays : MTT or resazurin-based tests evaluate cytotoxicity (e.g., IC values in cancer cell lines) .
- Mechanistic Studies : Western blotting or flow cytometry to assess apoptosis or pathway modulation (e.g., caspase-3 activation) .
Advanced Reaction Optimization
Q. Q: How can computational tools improve synthetic yield and selectivity?
A: Computational strategies include:
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize solvent effects (e.g., DMF vs. DMSO) .
- Machine Learning : Training models on existing reaction data to recommend temperature, catalyst, or stoichiometry adjustments .
- Purification Guidance : Molecular dynamics simulations aid in selecting chromatographic conditions (e.g., reverse-phase HPLC with MeCN:HO gradients) .
Data Contradiction Resolution
Q. Q: How should researchers address conflicting biological activity data across studies?
A: Mitigation strategies:
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence and radiometric assays to rule out interference .
- Purity Verification : Use HPLC (>98% purity) and elemental analysis to exclude batch variability .
- Stereochemical Analysis : X-ray crystallography or chiral HPLC confirms configuration, as racemization may alter activity .
Computational Interaction Studies
Q. Q: What computational methods predict the compound’s target binding modes?
A: Key tools:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS or AMBER simulate binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with Glu residue) for lead optimization .
Stability and Degradation Analysis
Q. Q: How is the compound’s stability under physiological conditions assessed?
A: Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
